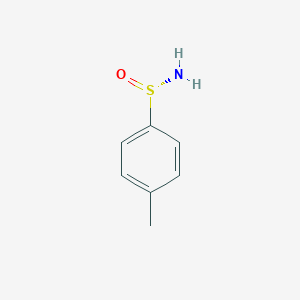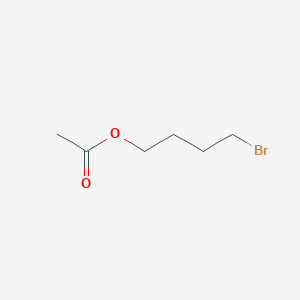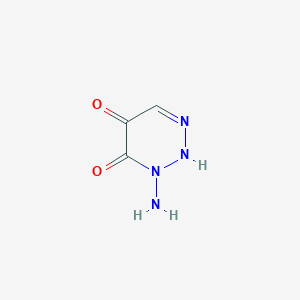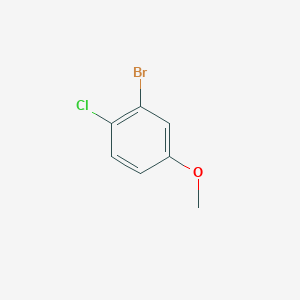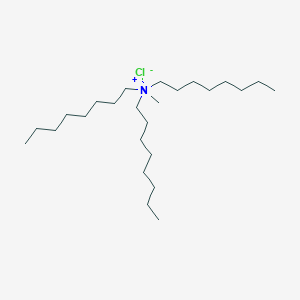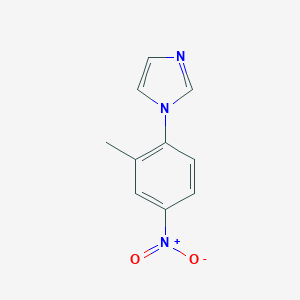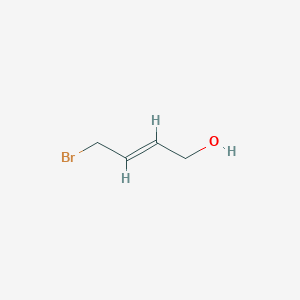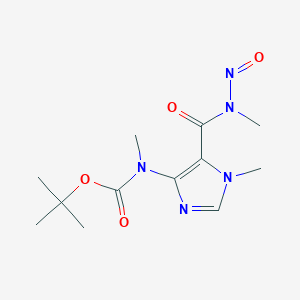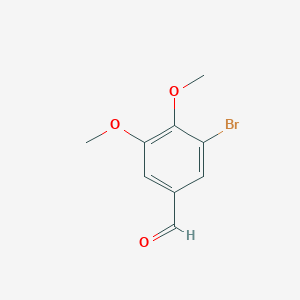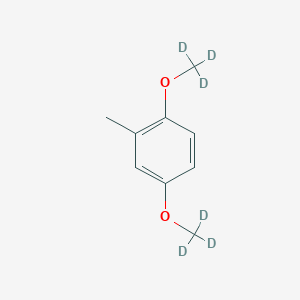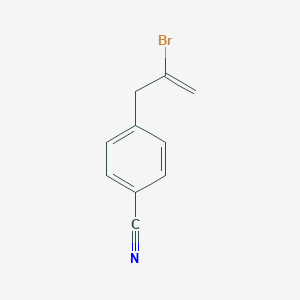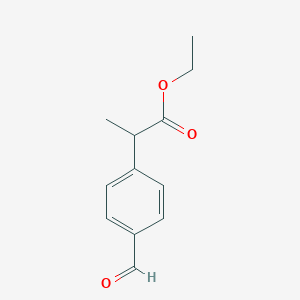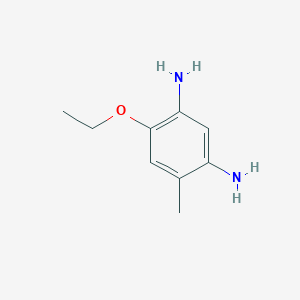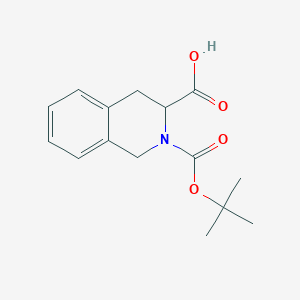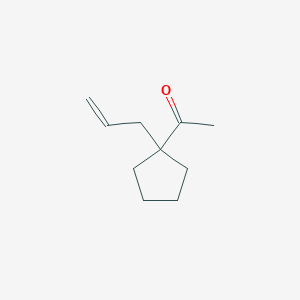
1-(1-Prop-2-enylcyclopentyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Prop-2-enylcyclopentyl)ethanone, commonly known as kushenol F, is a natural compound found in the roots of Sophora flavescens, a traditional Chinese medicinal herb. Kushenol F has been found to possess various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Wirkmechanismus
The mechanism of action of kushenol F is not fully understood, but it is believed to involve the modulation of various signaling pathways. For example, kushenol F has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes. It has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a role in the regulation of cell proliferation and apoptosis.
Biochemische Und Physiologische Effekte
Kushenol F has been found to modulate various biochemical and physiological processes in the body. For example, it has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Additionally, kushenol F has been found to increase the levels of glutathione (GSH), an antioxidant that plays a role in the detoxification of harmful substances in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using kushenol F in lab experiments is its potent pharmacological activity. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities at relatively low concentrations. Additionally, kushenol F is a natural compound, which makes it a safer alternative to synthetic drugs. However, one limitation of using kushenol F in lab experiments is its limited availability. It can only be extracted from the roots of Sophora flavescens, which makes it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of kushenol F. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to explore its mechanism of action in more detail, particularly its interactions with various signaling pathways. Additionally, future studies could focus on the development of novel synthesis methods for kushenol F, which could increase its availability for lab experiments and clinical use.
Synthesemethoden
Kushenol F can be synthesized from the roots of Sophora flavescens using various extraction and purification techniques. One such method involves extracting the root powder with ethanol, followed by column chromatography using silica gel as the stationary phase and a mixture of dichloromethane and methanol as the mobile phase. The purified compound can then be identified using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
Kushenol F has been extensively studied for its various pharmacological properties. It has been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes, such as interleukin-6 (IL-6) and cyclooxygenase-2 (COX-2), respectively. Additionally, kushenol F has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting the proliferation of various cancer cells, such as breast, lung, and colon cancer cells. It has also been found to possess anti-microbial activity against various Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
152090-71-6 |
|---|---|
Produktname |
1-(1-Prop-2-enylcyclopentyl)ethanone |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1-(1-prop-2-enylcyclopentyl)ethanone |
InChI |
InChI=1S/C10H16O/c1-3-6-10(9(2)11)7-4-5-8-10/h3H,1,4-8H2,2H3 |
InChI-Schlüssel |
FHGQIURMMHQZII-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCCC1)CC=C |
Kanonische SMILES |
CC(=O)C1(CCCC1)CC=C |
Synonyme |
Ethanone, 1-[1-(2-propenyl)cyclopentyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



